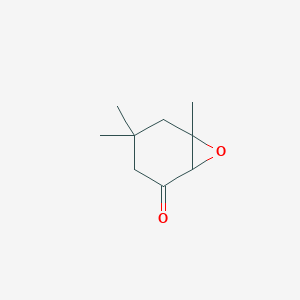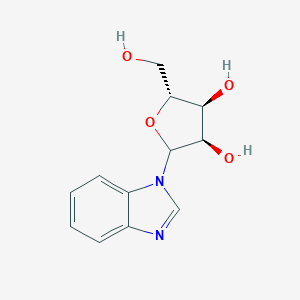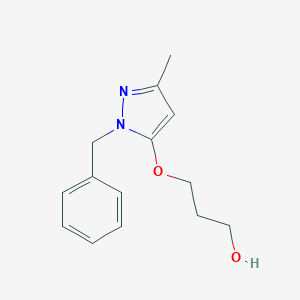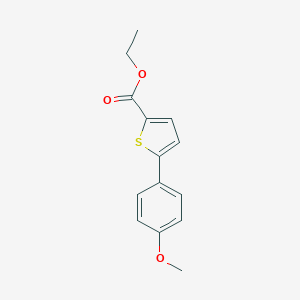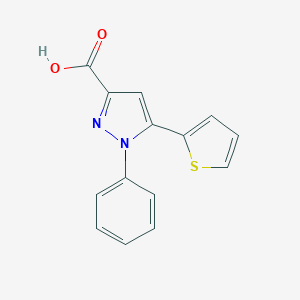
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This process yields various pyrazole derivatives characterized by their structural and functional diversity (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using techniques such as IR, ^1H NMR, ^13C NMR, Mass, and elemental analyses. These methodologies provide a comprehensive understanding of the compound's molecular architecture, including the arrangement of atoms and the presence of functional groups, contributing to its chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. The presence of the thiophene and pyrazole rings contributes to the compound's reactivity towards various reagents, offering a pathway for the synthesis of a broad range of derivatives with potential biological activities. Such derivatives exhibit enhanced pharmacological properties due to the modifications in their chemical structure (Mathew, Suresh, & Anbazhagan, 2014).
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Pyrazole derivatives, including those with carboxylic acid functionalities, are pivotal in organic synthesis and the development of heterocyclic compounds. These compounds serve as building blocks for synthesizing a diverse range of heterocyclic structures due to their reactivity and versatility. For example, pyrazole carboxylic acid derivatives have been highlighted for their broad spectrum of biological activities, signifying their importance in the synthesis of pharmacologically active molecules (Cetin, 2020). Similarly, the chemistry of dicyanomethylene-pyrazoline derivatives showcases their utility as precursors for creating various heterocyclic compounds, highlighting the synthetic versatility of pyrazole-based structures (Gomaa & Ali, 2020).
Pharmacological Applications
The biological activities of pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, are well-documented. For instance, pyrazole carboxylic acids and their derivatives exhibit significant biological activities, such as antimicrobial and anticancer effects, underscoring their potential in medicinal chemistry as scaffolds for drug discovery (Cetin, 2020). Moreover, thiophene analogs have been evaluated for their carcinogenic potential, providing insights into the structure-activity relationships that govern their biological effects (Ashby et al., 1978).
Material Science and Optoelectronics
Functionalized heteroaromatic compounds, including pyrazole and thiophene derivatives, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the potential of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid in the development of luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUATZWSTXLFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378014 |
Source


|
| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
220192-02-9 |
Source


|
| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

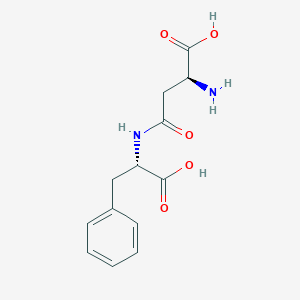

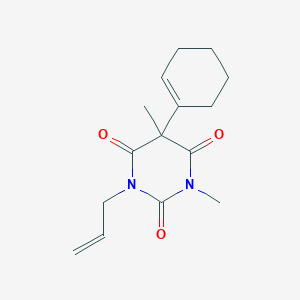
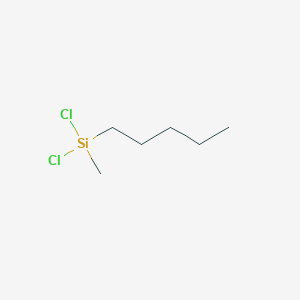
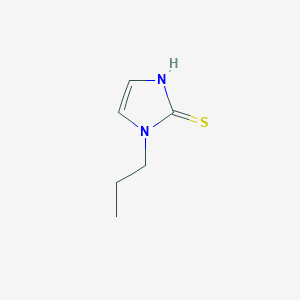
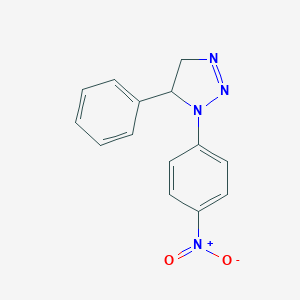
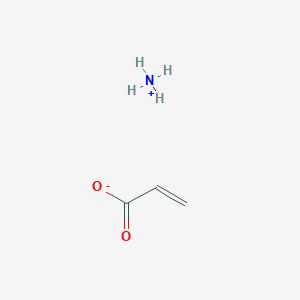
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)

